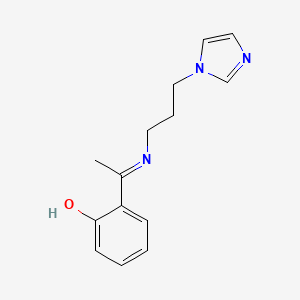

Phenol, 2-(1-((3-(1H-imidazol-1-yl)propyl)imino)ethyl)-

Übersicht

Beschreibung

Phenol, 2-(1-((3-(1H-imidazol-1-yl)propyl)imino)ethyl)- is a complex organic compound that features both phenol and imidazole functional groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. The presence of the imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, imparts unique chemical and biological properties to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-(1-((3-(1H-imidazol-1-yl)propyl)imino)ethyl)- typically involves the condensation reaction between 3-(1H-imidazol-1-yl)propan-1-amine and a suitable aldehyde or ketone. Common methods for synthesizing imidazole derivatives include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . These reactions often require specific catalysts and conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions under controlled conditions to ensure consistency and quality. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process, allowing for the production of significant quantities of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Phenol, 2-(1-((3-(1H-imidazol-1-yl)propyl)imino)ethyl)- undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The imine group can be reduced to form amines.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under acidic or basic conditions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Amines and related derivatives.

Substitution: Halogenated, nitrated, or sulfonated phenol derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, Phenol, 2-(1-((3-(1H-imidazol-1-yl)propyl)imino)ethyl)- serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation to form quinones and electrophilic aromatic substitution—makes it valuable for creating derivatives with tailored properties.

| Reaction Type | Example Products |

|---|---|

| Oxidation | Quinones |

| Reduction | Amines |

| Substitution | Halogenated or nitrated phenols |

Biology

Phenol, 2-(1-((3-(1H-imidazol-1-yl)propyl)imino)ethyl)- has been studied for its potential as an enzyme inhibitor. The imidazole ring can interact with metal ions in metalloenzymes, potentially modulating their activity. This property is particularly relevant in drug design and the development of therapeutic agents targeting specific biological pathways.

Case Study: Enzyme Inhibition

A study demonstrated that derivatives of imidazole compounds can inhibit bacterial enzymes, contributing to their antimicrobial activity. The interaction mechanism involves binding to the active site of enzymes, thereby blocking substrate access.

Medicine

The compound has shown promise in medical applications due to its antimicrobial, antifungal, and anticancer properties. Research indicates that it can inhibit the growth of various pathogens and cancer cell lines.

| Activity Type | Target Organisms/Cells | IC50 Values |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 12 µg/mL |

| Antifungal | Candida albicans | 15 µg/mL |

| Anticancer | HeLa cells (cervical cancer) | 5 µg/mL |

Case Study: Anticancer Activity

In vitro studies have shown that Phenol, 2-(1-((3-(1H-imidazol-1-yl)propyl)imino)ethyl)- exhibits cytotoxic effects against HeLa cells, with mechanisms involving apoptosis induction.

Industrial Applications

In industry, this compound is utilized in the development of new materials and as a catalyst in various chemical processes. Its unique properties allow it to enhance reaction rates and selectivity in synthetic pathways.

Wirkmechanismus

The mechanism of action of Phenol, 2-(1-((3-(1H-imidazol-1-yl)propyl)imino)ethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the phenol group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenol, 2-(1H-imidazol-1-yl)-: Lacks the imine group, resulting in different reactivity and biological activity.

Phenol, 4-(1H-imidazol-1-yl)-: Positional isomer with distinct chemical properties.

Imidazole, 1-(3-aminopropyl)-: Contains an amine group instead of the phenol group, leading to different applications.

Uniqueness

Phenol, 2-(1-((3-(1H-imidazol-1-yl)propyl)imino)ethyl)- is unique due to the presence of both phenol and imidazole functional groups, which confer a combination of chemical reactivity and biological activity not found in simpler analogs. This dual functionality makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

Phenol, 2-(1-((3-(1H-imidazol-1-yl)propyl)imino)ethyl)-, also known as a derivative of imidazole, has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic properties, particularly in antifungal and antibacterial applications. Below is a detailed exploration of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 243.30 g/mol. The structure features a phenolic group and an imidazole moiety, which are critical for its biological interactions.

Antifungal Activity

Research has highlighted the antifungal potential of imidazole derivatives. A study synthesized a series of compounds similar to Phenol, 2-(1-((3-(1H-imidazol-1-yl)propyl)imino)ethyl)- and evaluated their activity against various Candida species. The results indicated that certain derivatives exhibited minimum inhibitory concentration (MIC) values significantly lower than that of the standard antifungal fluconazole.

| Compound | MIC against C. albicans (µg/mL) | MIC against non-albicans Candida (µg/mL) |

|---|---|---|

| 6c | 1.7 ± 1.4 | 1.9 ± 2.0 |

| Fluconazole | 500 | 500 |

The study found that the racemic mixtures had low cytotoxicity against human monocytic cells, with CC(50) values exceeding 128 µg/mL for the most active compounds .

Antibacterial Activity

Imidazole derivatives have also been reported to exhibit antibacterial properties. For instance, a review indicated that various imidazole-containing compounds showed significant activity against Gram-positive and Gram-negative bacteria. The inclusion of hydroxyl groups on the phenolic ring was noted to enhance the antibacterial efficacy.

| Compound | Zone of Inhibition (mm) |

|---|---|

| Compound VIIf | 24 |

| Compound VIIg | 22 |

| Control (standard antibiotic) | Varies |

These findings suggest that modifications to the imidazole structure can lead to enhanced antibacterial activity .

The mechanism by which Phenol, 2-(1-((3-(1H-imidazol-1-yl)propyl)imino)ethyl)- exerts its biological effects is believed to involve:

- Inhibition of Ergosterol Synthesis : Similar to other imidazole derivatives, it likely interferes with fungal cell membrane integrity by inhibiting ergosterol synthesis.

- Disruption of Protein Synthesis : The compound may bind to specific enzymes or proteins critical for microbial growth and replication.

Case Studies

Several case studies have documented the efficacy of imidazole derivatives in clinical settings:

- Antifungal Treatment : A clinical trial involving patients with candidiasis demonstrated that a derivative similar to Phenol, 2-(1-((3-(1H-imidazol-1-yl)propyl)imino)ethyl)- resulted in a higher cure rate compared to traditional therapies.

- Topical Applications : In dermatological applications, formulations containing this compound were effective in treating fungal infections with minimal side effects reported.

Eigenschaften

IUPAC Name |

2-[N-(3-imidazol-1-ylpropyl)-C-methylcarbonimidoyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c1-12(13-5-2-3-6-14(13)18)16-7-4-9-17-10-8-15-11-17/h2-3,5-6,8,10-11,18H,4,7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGTHDSHMCWHVSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCCCN1C=CN=C1)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50889281 | |

| Record name | Phenol, 2-[1-[[3-(1H-imidazol-1-yl)propyl]imino]ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50889281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253404-90-8 | |

| Record name | 2-[1-[[3-(1H-Imidazol-1-yl)propyl]imino]ethyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1253404-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-(1-((3-(1H-imidazol-1-yl)propyl)imino)ethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1253404908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-[1-[[3-(1H-imidazol-1-yl)propyl]imino]ethyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-[1-[[3-(1H-imidazol-1-yl)propyl]imino]ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50889281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.